2-{[(oxan-4-yl)methyl]sulfanyl}pyridine
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Overview
Description
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to an oxan-4-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine typically involves the following steps:
Formation of the Oxan-4-ylmethyl Intermediate: This step involves the preparation of the oxan-4-ylmethyl group, which can be achieved through various organic synthesis techniques.
Attachment of the Sulfanyl Group: The oxan-4-ylmethyl intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Coupling with Pyridine: Finally, the sulfanylated intermediate is coupled with a pyridine ring under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: This compound shares a similar sulfanyl-pyridine structure but with additional functional groups.
Thiazole Derivatives: Compounds containing a thiazole ring with sulfanyl substituents.
Uniqueness
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is unique due to its specific combination of the oxan-4-ylmethyl moiety and the sulfanyl-pyridine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(oxan-4-ylmethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIWNIAKFUBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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